molecular formula C17H16O4 B1327984 4'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone CAS No. 898759-86-9

4'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone

Cat. No. B1327984
CAS RN: 898759-86-9
M. Wt: 284.31 g/mol
InChI Key: QWKBBDDAKFUSNW-UHFFFAOYSA-N
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Description

The compound is a benzophenone derivative with a 1,3-dioxolane group and a methoxy group attached. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl groups . The 1,3-dioxolane group is a type of acetal, which is a functional group characterized by two single-bonded oxygen atoms connected to the same carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzophenone core structure, with the 1,3-dioxolane and methoxy groups attached at the 4’ position of one of the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the 1,3-dioxolane group could potentially make the compound more soluble in certain solvents .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzophenone derivatives are used in sunscreen due to their ability to absorb UV light .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. For example, if it has unique optical properties, it could be studied for use in optoelectronic devices .

properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-15-5-3-2-4-14(15)16(18)12-6-8-13(9-7-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKBBDDAKFUSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645098
Record name [4-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone

CAS RN

898759-86-9
Record name Methanone, [4-(1,3-dioxolan-2-yl)phenyl](2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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